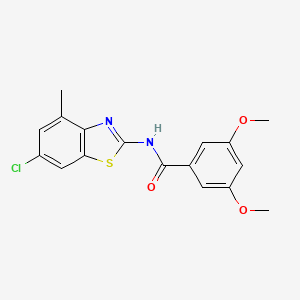

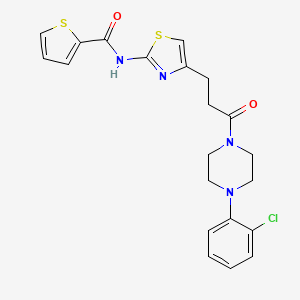

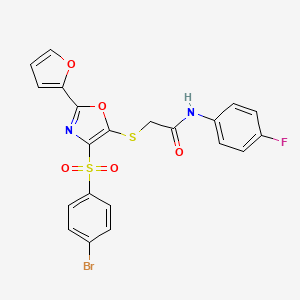

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide" is a chemically synthesized molecule that may have potential applications in various fields such as medicinal chemistry due to its structural features. While the specific compound is not directly mentioned in the provided papers, similar compounds with benzothiazole moieties and substituted benzamides have been synthesized and studied for their biological activities and chemical properties.

Synthesis Analysis

The synthesis of related compounds typically involves condensation reactions under reflux conditions. For instance, N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide was synthesized by a condensation reaction of 4-chlorobenzenesulphonyl chloride and 2-aminobenzothiazole in acetone . Similarly, other compounds such as N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide were synthesized through a multi-step process involving condensation, chlorination, and further reactions with diamines . These methods could potentially be adapted for the synthesis of "N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide".

Molecular Structure Analysis

The molecular structure of related compounds is often determined using spectroscopic methods such as UV-Vis, IR, 1H- and 13C-NMR, and X-ray crystallography. For example, the crystal structure of a similar compound was determined to belong to the tetragonal system with specific space group parameters . The molecular structure is crucial for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

The chemical reactivity of benzothiazole derivatives can be influenced by the substituents on the benzothiazole and benzamide moieties. The presence of chloro, methoxy, and sulphonamide groups can affect the electron density and thus the reactivity of the compound. The ligand synthesized in paper was found to coordinate with metal ions through nitrogen and oxygen atoms, indicating potential for forming metal complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are characterized by their spectroscopic data, elemental analysis, and molar conductance measurement . These properties are essential for understanding the behavior of the compound in different environments and for predicting its stability, solubility, and potential biological activity.

Relevant Case Studies

The compounds similar to "N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide" have been studied for their biological activities. For instance, the antibacterial activities of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes were investigated against various bacterial strains, showing promising results . Another compound exhibited marked inhibition against several human cancer cell lines, displaying potential as an anticancer agent . These case studies highlight the importance of such compounds in the development of new therapeutic agents.

Scientific Research Applications

Anticonvulsant Activity

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide and its derivatives have been investigated for their potential as anticonvulsant agents. Research shows that these compounds, possessing essential functional groups for binding to benzodiazepine receptors, exhibited considerable anticonvulsant activity in tests such as electroshock and pentylenetetrazole-induced lethal convulsion tests. For example, a specific compound from this series demonstrated significant sedative-hypnotic activity without impairing learning and memory, indicating the involvement of benzodiazepine receptors in its pharmacological effects (Faizi et al., 2017).

Anticancer Potential

Another critical application of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide derivatives lies in their potential anticancer activity. Some derivatives have been synthesized and evaluated for their anticancer efficacy, displaying activity against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. This suggests that these compounds could be promising candidates for developing new anticancer drugs (Havrylyuk et al., 2010).

Agricultural Applications

In the agricultural sector, derivatives of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide, such as carbendazim and tebuconazole, have been used for the prevention and control of fungal diseases in plants. The encapsulation of these fungicides in nanoparticles has shown to modify their release profiles, reduce environmental and human toxicity, and increase efficiency in targeting fungal infections in plants (Campos et al., 2015).

properties

IUPAC Name |

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O3S/c1-9-4-11(18)7-14-15(9)19-17(24-14)20-16(21)10-5-12(22-2)8-13(6-10)23-3/h4-8H,1-3H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YORTYFYCOUFATE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Methylphenyl)sulfonyl]-5-[4-(4-nitrophenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2518921.png)

![6-chloro-3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2518922.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3,4-dimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2518937.png)

![Tert-butyl 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate](/img/structure/B2518938.png)